molecular formula C14H13Cl B14392150 3-Chloro-4'-ethyl-1,1'-biphenyl CAS No. 89346-65-6

3-Chloro-4'-ethyl-1,1'-biphenyl

Cat. No.: B14392150
CAS No.: 89346-65-6
M. Wt: 216.70 g/mol
InChI Key: UNXUJJHSQWXCEQ-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a chlorine atom at the 3-position and an ethyl group at the 4’-position on the biphenyl structure makes this compound unique. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-ethyl-1,1’-biphenyl can be achieved through several methods:

Industrial Production Methods

Industrial production of 3-Chloro-4’-ethyl-1,1’-biphenyl often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the ethyl group to an ethyl radical.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of biphenyl derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated biphenyl or ethyl radicals.

Scientific Research Applications

3-Chloro-4’-ethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-ethyl-1,1’-biphenyl depends on the specific reaction or application:

Comparison with Similar Compounds

3-Chloro-4’-ethyl-1,1’-biphenyl can be compared with other biphenyl derivatives:

The unique combination of the chlorine atom and ethyl group in 3-Chloro-4’-ethyl-1,1’-biphenyl provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

89346-65-6

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-3-(4-ethylphenyl)benzene

InChI

InChI=1S/C14H13Cl/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3

InChI Key

UNXUJJHSQWXCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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